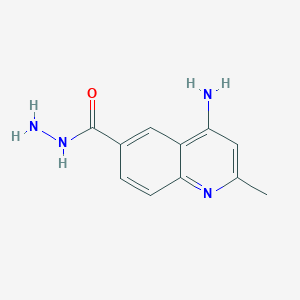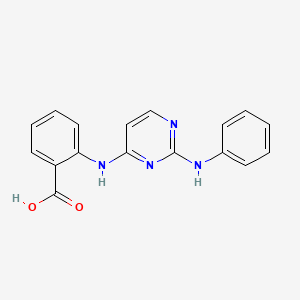
4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline-6-carboxylic acid.
Amination: The carboxylic acid group is converted to an amide using ammonia or an amine under appropriate conditions.
Hydrazide Formation: The amide is then treated with hydrazine hydrate to form the hydrazide derivative.
The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
科学的研究の応用
4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other quinoline-based compounds.
作用機序
The mechanism of action of 4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methylquinoline-6-carboxylic acid: A precursor in the synthesis of the hydrazide derivative.
4-Aminoquinoline: Known for its antimalarial properties.
Quinoline-6-carboxylic acid: Another quinoline derivative with potential biological activities.
Uniqueness
4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide is unique due to its combination of an amino group, a methyl group, and a hydrazide moiety on the quinoline scaffold. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
4-amino-2-methylquinoline-6-carbohydrazide |
InChI |
InChI=1S/C11H12N4O/c1-6-4-9(12)8-5-7(11(16)15-13)2-3-10(8)14-6/h2-5H,13H2,1H3,(H2,12,14)(H,15,16) |
InChIキー |
PPILURXFZZTNIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine](/img/structure/B15110887.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B15110888.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B15110906.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15110917.png)


![5-chloro-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15110932.png)
![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)

![2-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15110955.png)
![7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15110964.png)
![9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15110978.png)
![2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyc lopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B15110984.png)
